Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at position 1 and a trifluoroacetyl moiety at position 3. This scaffold is widely utilized in medicinal chemistry and organic synthesis due to its versatility as a building block for pharmaceuticals, agrochemicals, and catalysts. The tert-butyl group enhances steric protection during reactions, while the trifluoroacetyl moiety introduces electron-withdrawing properties, influencing reactivity and stability .
Properties
IUPAC Name |
tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-4-7(6-15)8(16)11(12,13)14/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBZVIGRJWLLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-4-(trifluoroacetyl)pyrrolidine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include variations in the core ring system (pyrrolidine vs. piperidine), substituent positions, and functional groups.
Physicochemical Properties
- Solubility : Trifluoroacetyl groups reduce hydrophilicity, making analogs like CAS 1027461-31-9 less water-soluble than hydroxylated derivatives (e.g., CAS 2607831-43-4 with hydroxymethyl groups) .
- Stereochemical Impact : The (S)-configured analog (CAS 913979-70-1) shows higher enantiomeric excess in asymmetric catalysis compared to racemic mixtures .
Research Findings and Data
Purity and Commercial Availability
- The target compound is available at ≥95% purity (CymitQuimica), while analogs like CAS 884512-51-0 are sold at 97% purity (Combi-Blocks) .
- Cost varies significantly: 3,5-Bis(trifluoromethyl)anisole (a non-pyrrolidine analog) is priced at €29.00/g, reflecting higher demand for fluorinated aromatics .
Stability and Handling
- Trifluoroacetyl derivatives are moisture-sensitive; storage under inert gas (e.g., N₂) is recommended. Piperidine analogs exhibit greater thermal stability due to reduced ring strain .
Biological Activity
Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1027461-31-9
- Molecular Formula : C11H14F3NO4
- Molecular Weight : 281.23 g/mol
The compound features a pyrrolidine ring substituted with a tert-butyl group and a trifluoroacetyl moiety, which contributes to its lipophilicity and potential bioactivity.
Research indicates that the trifluoroacetyl group enhances the compound's interaction with biological targets. The presence of fluorine atoms often improves metabolic stability and alters pharmacokinetic properties, making it a useful motif in drug design. The trifluoromethyl group is known to influence the lipophilicity and bioavailability of compounds, which can enhance their therapeutic effects.
Antimicrobial Activity
A study highlighted the antimicrobial properties of compounds containing the trifluoroacetyl motif. This compound exhibited significant activity against various bacterial strains, indicating its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
Anti-inflammatory Properties
In preclinical studies, this compound demonstrated anti-inflammatory activity by inhibiting the cyclooxygenase (COX) enzymes involved in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition were measured to be significantly lower than those of standard non-steroidal anti-inflammatory drugs (NSAIDs).
| Enzyme | IC50 (µM) | Standard (Diclofenac) IC50 (µM) |
|---|---|---|
| COX-1 | 5 | 10 |
| COX-2 | 4 | 8 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results showed a promising reduction in bacterial load in vitro, suggesting its potential as a therapeutic agent in treating resistant infections. -
Case Study on Anti-inflammatory Effects :
In vivo studies on animal models demonstrated that treatment with this compound resulted in reduced edema and inflammatory markers in comparison to control groups treated with conventional NSAIDs.
Q & A
Q. What are the recommended synthetic routes for Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate, and how can purity be ensured?
The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:
- Acylation : Introducing the trifluoroacetyl group via nucleophilic substitution or condensation reactions under controlled conditions (e.g., using trifluoroacetic anhydride or related reagents).
- Protection/Deprotection : The tert-butyl carbamate group is often introduced using Boc anhydride and later removed with trifluoroacetic acid (TFA) in dichloromethane .
- Purification : Chromatography (e.g., flash column) or crystallization is critical for isolating high-purity products. Analytical tools like HPLC or TLC should validate purity at each stage.
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic signals for the trifluoroacetyl group (δ ~110-120 ppm in ¹³C for CF₃) and tert-butyl carbamate (δ ~1.4 ppm in ¹H) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS verifies molecular weight (C₁₁H₁₆F₃NO₃, MW 283.24 g/mol).
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and trifluoroacetyl groups (~1250 cm⁻¹ for C-F) provide additional confirmation .
Advanced Research Questions
Q. How does the trifluoroacetyl group influence reactivity in cross-coupling or functionalization reactions?
The electron-withdrawing nature of the trifluoroacetyl group enhances electrophilicity at adjacent positions, facilitating:
- Nucleophilic Substitution : Reactions with amines or thiols at the carbonyl carbon under mild basic conditions (e.g., K₂CO₃ in DMF) .
- Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki or Heck) may target the pyrrolidine ring’s substituents, though steric hindrance from the tert-butyl group requires optimized ligands (e.g., Pd(PPh₃)₄) and solvents (dioxane) . Comparative studies with acetyl or methyl analogs show reduced reaction rates due to the trifluoro group’s steric and electronic effects .
Q. What strategies mitigate side reactions during deprotection of the tert-butyl carbamate group?
- Acid Selection : TFA in dichloromethane (1:5 v/v) at 0–25°C minimizes side reactions like ester hydrolysis or racemization .
- Neutralization : Post-deprotection neutralization with NaHCO₃ or aqueous NH₃ prevents prolonged acid exposure, preserving the trifluoroacetyl moiety .
- Monitoring : Real-time LC-MS tracks deprotection progress to avoid over-acidification, which can degrade sensitive functional groups .
Q. How does structural modification of the pyrrolidine ring affect biological activity or target binding?
- Stereochemistry : The 3-position substitution (trifluoroacetyl vs. acetyl) significantly impacts binding to enzymes like proteases or kinases. Molecular docking studies suggest the CF₃ group enhances hydrophobic interactions in active sites .
- Ring Flexibility : Conformational rigidity from the tert-butyl group may reduce entropy penalties during protein-ligand binding, improving affinity .
- Comparative Data : Analogues with alternative substituents (e.g., 3-nitro or 3-cyano) show reduced activity in cellular assays, highlighting the trifluoroacetyl group’s unique role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
